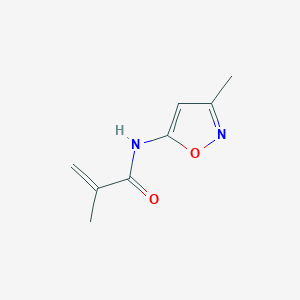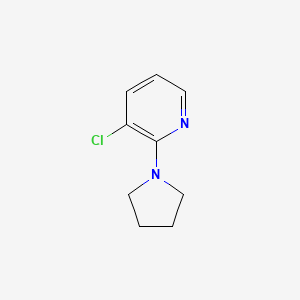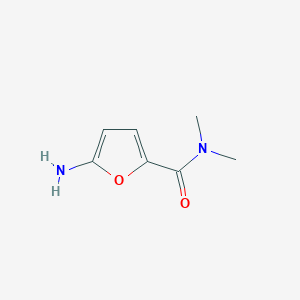![molecular formula C18H17NO3 B12862704 2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the class of biphenyls and derivatives. This compound features a biphenyl core with a hydroxyl group, a pyrrolidine-3-carbonyl group, and a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach involves the use of Suzuki-Miyaura coupling to form the biphenyl core, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and carbaldehyde groups can form hydrogen bonds and covalent interactions with biological macromolecules, affecting their function. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3’-(1H-pyrrolo[3,2-c]pyridin-2-yl)-biphenyl-3-ylmethyl-urea
- 2-(6-Hydroxy-[1,1’-biphenyl]-3-carbonyl)benzoic acid
Uniqueness
2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the pyrrolidine-3-carbonyl group, which imparts distinct chemical and biological properties. This differentiates it from other biphenyl derivatives that may lack this functional group .
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
2-hydroxy-3-[2-(pyrrolidine-3-carbonyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C18H17NO3/c20-11-13-4-3-7-16(18(13)22)14-5-1-2-6-15(14)17(21)12-8-9-19-10-12/h1-7,11-12,19,22H,8-10H2 |
Clé InChI |
XDHDODMEGFDGIC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC=CC(=C3O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/no-structure.png)


![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)

![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
